![molecular formula C13H12ClN3O2 B1663335 Necrostatin 2 racemate](/img/structure/B1663335.png)
Necrostatin 2 racemate
Overview
Description
Mechanism of Action
Target of Action
Necrostatin 2 racemate, also known as Necrostatin-1 stable, Nec-1S, or 7-Cl-O-Nec1, is a potent and specific inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by binding to its ATP pocket, thereby inhibiting necroptosis in both murine and human cells . This interaction prevents the autophosphorylation of RIPK1, a critical step in the initiation of necroptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the necroptosis signaling pathway . This pathway involves several key components, including RIPK1, RIPK3, and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . This compound inhibits the activation of this pathway by blocking the function of RIPK1 .
Result of Action
The inhibition of RIPK1 by this compound leads to a reduction in necroptosis, a form of cell death characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . This can have significant effects at the molecular and cellular levels, including the prevention of organ injury and immune-stress responses .
Biochemical Analysis
Biochemical Properties
Necrostatin 2 racemate interacts with RIPK1, a crucial enzyme in the necroptosis pathway . It inhibits RIPK1 autophosphorylation in a dose-dependent manner . This interaction prevents the downstream signaling events that lead to necroptosis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against TNF-induced systemic inflammatory response syndrome (SIRS) in animal models . In vitro studies have shown that this compound potently inhibits RIPK1 autophosphorylation, thereby preventing necroptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of RIPK1 . RIPK1 is a key protein in the necroptosis pathway, and its inhibition by this compound prevents the downstream signaling events that lead to necroptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, it has been shown to protect against TNF-induced SIRS in animal models when administered intravenously once at a dosage of 6 mg/kg .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving a SIRS model in female C57BL/6J WT mice, this compound showed a protective effect at a dosage of 6 mg/kg .
Metabolic Pathways
Given its role as a RIPK1 inhibitor, it likely interacts with the enzymes and cofactors involved in the necroptosis pathway .
Transport and Distribution
Given its role as a RIPK1 inhibitor, it is likely to be distributed wherever RIPK1 is present within cells .
Subcellular Localization
Given its role as a RIPK1 inhibitor, it is likely to be localized wherever RIPK1 is present within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Necrostatin 2 racemate is synthesized through a series of chemical reactions involving the formation of an indole derivative. The synthetic route typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.
Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the desired position.
Formation of the Imidazolidine-2,4-dione Ring: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) and ethanol, while the reactions are typically carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Necrostatin 2 racemate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the chlorine atom in the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Necrostatin-2 racemate (Nec-1s), also known as 7-Cl-O-Nec-1, is a stable variant of Necrostatin-1 and a potent and specific receptor-interacting protein kinase 1 (RIPK1) inhibitor . It lacks the IDO-targeting effect and exhibits >1000-fold more selectivity for RIPK1 than other human kinases . Nec-1s is effective in reducing brain injuries and possesses advantageous pharmacokinetic and pharmacodynamic characteristics compared to Nec-1, along with a superior safety profile for reduced in vivo and in vitro toxicity .
Scientific Research Applications
Necrostatin-2 racemate is primarily utilized in scientific research to study necroptosis and its related pathways. Necroptosis is a form of programmed cell death that has implications in various diseases, including inflammatory, cardiovascular, and neurological diseases .
RIPK1 Inhibition
- Nec-1s is a highly selective inhibitor of RIPK1 kinase activity, making it a valuable tool for studying the role of RIPK1 in necroptosis and other cellular processes .
- It binds to the hydrophobic pocket of the kinase domain near the ATP-binding active center, causing RIPK1 to adopt an inactive conformation .
In vitro Studies
- Nec-1s is used in cell experiments to inhibit necroptosis in various cell lines .
- It has been shown to be a potent inhibitor of RIPK1 and cellular necroptosis while lacking IDO inhibitory activity .
In vivo Studies
- Nec-1s is effective in reducing brain injuries in animal models .
- It has demonstrated a protective effect against TNF-induced systemic inflammatory response syndrome (SIRS) without a sensitizing effect .
- Nec-1s possesses several advantageous pharmacokinetic and pharmacodynamic characteristics in comparison to Nec-1 and a superior safety profile for reduced in vivo and in vitro toxicity .
Disease Models
- Nec-1 has shown potential in protecting against complications of coronavirus disease 2019 (COVID-19) .
- It has been investigated for its protective effect on neonatal brain injury after hypoxia-ischemia (HI) through attenuation of necroptosis-associated damage .
- In a mouse model of intracerebral hemorrhage, Nec-1 administration reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
- Necrostatin-1 abrogated the mouse motor neuron loss in ALS .
- Combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
- In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .
- TNF-induced Systemic Inflammatory Response Syndrome (SIRS): this compound (6 mg/kg, i.v.) was administered once to protect against TNF-induced SIRS without a sensitizing effect .
- Intracerebral Hemorrhage: In a mouse model, Necrostatin-1 administration significantly reduced hematoma volume, neuronal cell death, reactive astrogliosis, and neurovascular injury, leading to improved neurological outcomes .
- Myocardial Cell Death: Necrostatin-1 was shown to inhibit myocardial cell death and reduce infarct size in the isolated perfused heart of guinea pigs . The combined treatment of necroptosis inhibitor Necrostatin-1 and apoptosis inhibitor zVAD led to reduced infarct size .
- Cardiac Ischemia/Reperfusion Injury (IRI): In a mouse model of cardiac IRI, Necrostatin-1 administration reduced infarct size, inhibited RIPK1/RIPK3 phosphorylation, and significantly reduced cell death .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: The parent compound of Necrostatin 2 racemate, also inhibits RIPK1 but with less specificity.
Necrostatin-3: Another necrostatin that targets RIPK1 but through a different mechanism.
Necrostatin-5: Similar to Necrostatin-3, it targets RIPK1 but has distinct structural differences.
Uniqueness
This compound is unique due to its high specificity for RIPK1 and its lack of IDO-targeting effects. This makes it a valuable tool for studying necroptosis and for developing therapeutic agents targeting this pathway .
Biological Activity
Necrostatin 2 racemate (Nec-2) is a significant compound in the field of cell death research, specifically as an inhibitor of necroptosis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various disease models.
Overview of this compound
Necrostatin 2 is a racemic mixture that primarily functions as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a regulated form of necrotic cell death. The compound has an effective concentration (EC50) of approximately 50 nM , indicating its potency in inhibiting necroptosis in vitro .
Key Characteristics:
- Chemical Structure : Racemic mixture of Necrostatin-2.
- Target : RIPK1 autophosphorylation.
- Mechanism : Inhibits necroptosis by preventing RIPK1 activation, which is essential for the necrosome formation and subsequent cell death .
Necrostatin 2 inhibits RIPK1, thereby blocking the downstream signaling pathways that lead to necroptosis. This inhibition occurs through a competitive mechanism where Nec-2 binds to the kinase domain of RIPK1, preventing its autophosphorylation and activation.
Key Pathways Involved:
- TNF-alpha Signaling : Necrostatin 2 effectively disrupts TNF-alpha-induced necroptosis, particularly in FADD-deficient Jurkat T cells .
- Caspase Independence : Unlike apoptosis, necroptosis does not require caspase activity, making Nec-2 a critical tool for studies focused on caspase-independent cell death mechanisms.
In Vitro Studies
Numerous studies have demonstrated the efficacy of Necrostatin 2 in various cell lines and experimental setups:
In Vivo Applications
Research has also explored the therapeutic potential of Necrostatin 2 in animal models:
- Ischemic Stroke Model : In vivo studies indicated that Nec-2 administration reduced neuronal death and improved outcomes following ischemic injury, suggesting its potential as a neuroprotective agent .
- Cancer Models : In xenograft models involving acute myeloid leukemia (AML), treatment with Nec-2 showed promise in enhancing the efficacy of immunotherapeutic approaches by reducing tumor burden .
Case Study 1: Neuroprotection in Ischemia
In a controlled study involving a rodent model of ischemic stroke, administration of Necrostatin 2 resulted in significant reductions in infarct size and improved neurological scores compared to controls. This highlights its potential for therapeutic intervention in stroke-related injuries.
Case Study 2: Cancer Therapy Enhancement
In experiments using AML xenografts, co-treatment with Nec-2 and immune effector cells demonstrated enhanced anti-tumor activity. This suggests that combining RIPK1 inhibition with immunotherapy could provide a novel approach to treating resistant cancers .
Properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGAEMMNQTUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.